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Compound of Interest

Compound Name: 5-Methylisothiazol-4-amine

Cat. No.: B11770580

Get Quote

Executive Summary
4-Amino-5-methylisothiazole (C

H

N

S) represents a specific subclass of 1,2-azole heterocycles. Unlike the ubiquitous 1,3-thiazoles
used in fragment-based drug discovery (FBDD), the 4-aminoisothiazole core offers a unique
electronic profile characterized by a polarized N–S bond and a highly electron-rich C4 position.
This scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and
microtubule destabilizing agents, where it functions as a bioisostere for phenyl and pyridine
rings, offering altered hydrogen-bonding vectors and metabolic stability profiles.

Molecular Architecture & Electronic Properties[1][2]
Structural Isomerism & Identification
The primary challenge in working with this scaffold is the prevalence of regioisomers. It is

imperative to distinguish the target structure from its commercially dominant analogs.
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Property
4-Amino-5-

methylisothiazole

(Target)

5-Amino-3-

methylisothiazole

(Common Isomer)

2-Amino-5-

methylthiazole

(Thiazole Analog)

Structure
Isothiazole ring (S1-

N2)

Isothiazole ring (S1-

N2)

Thiazole ring (S1-C2-

N3)

Amino Position C4 (Beta to Sulfur) C5 (Alpha to Sulfur) C2 (Between S and N)

Electronic Character

C4 is nucleophilic;

Amino group

reinforces electron

density.

C5 is electrophilic;

Amino group is

amidine-like.

C2-Amino is highly

basic; guanidine-like

character.

Key Application
Kinase hinge binders,

Tubulin agents

Antibacterials,

Agrochemicals

Sulfathiazole drugs,

Dyes

Electronic Delocalization & Reactivity
The isothiazole ring possesses a weaker aromatic character than thiophene or pyridine due to

the relatively weak N–S bond (approx. 50-60 kcal/mol).

C4-Position Reactivity: In the unsubstituted isothiazole, C4 is the preferred site for

electrophilic aromatic substitution (SEAr). The introduction of an electron-donating amino

group (-NH

) at C4 acts synergistically with the ring's natural polarization, making C4 exceptionally
electron-rich.

Oxidative Sensitivity: Due to this high electron density, the free base is susceptible to

oxidation. Stable derivatives often appear as 1,1-dioxides or N-protected forms

(amides/ureas) to prevent ring opening or polymerization [1].
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Figure 1: Structural relationship map distinguishing the target scaffold from common isomers.

Spectroscopic Characterization
To validate the identity of 4-amino-5-methylisothiazole, the following spectral signatures must

be confirmed. Absence of these specific shifts often indicates isomerization to the 5-amino

analog.

Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d

):

C3-H: The proton at position 3 is diagnostic. In isothiazoles, H3 typically appears

downfield (

8.0–8.5 ppm) due to the adjacent anisotropic effect of the S-N bond.

NH

: Broad singlet around

5.0–6.5 ppm (solvent dependent).

CH

: Singlet at

2.1–2.4 ppm.
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Differentiation: If the methyl group is at C3 (5-amino-3-methyl isomer), the methyl signal

shifts, and the aromatic proton (H4) appears significantly upfield (

6.0–6.5 ppm) compared to H3.

Mass Spectrometry (MS)
Fragmentation Pattern: Isothiazoles characteristically cleave at the N-S bond.

Molecular Ion: [M+H]

= 115.03 Da.

Diagnostic Loss: Loss of HCN (27 Da) or CH

CN (41 Da) is common.

S-N Cleavage: Appearance of elemental sulfur clusters or thio-fragments in EI-MS

distinguishes it from thiazoles, which typically retain the C-S-C linkage more robustly.

Synthesis & Purification Protocols
Direct synthesis of the 4-amino isomer is more complex than the 5-amino isomer. The Thorpe-

Ziegler Cyclization is the authoritative route for accessing 4-aminoisothiazoles [2].

Synthetic Workflow (Thorpe-Ziegler Route)
This method utilizes the condensation of nitriles with sulfur reagents, avoiding the formation of

the thermodynamic 5-amino product.

Precursor Preparation: Reaction of

-amino nitriles or enaminonitriles with carbon disulfide or thioglycolates.

Cyclization: Base-catalyzed closure onto the sulfur atom.

Isolation: The 4-amino derivative is often isolated as a hydrochloride salt to prevent

oxidation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11770580?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor:
Beta-amino nitrile / Enamine

Step 1: Thiolation
(Introduction of Sulfur)

Step 2: Thorpe-Ziegler Cyclization
(Ring Closure N-S)

4-Amino-5-methylisothiazole
(Crude)

Purification:
Recrystallization (EtOH/HCl)

Target: >98% Purity

Click to download full resolution via product page

Figure 2: Synthetic pathway for 4-aminoisothiazole scaffolds.

Purification & Stability Protocol
Storage: Store under Argon at -20°C. The free amine oxidizes in air to dark tars.

Salt Formation: Convert immediately to the HCl or Tosylate salt for long-term stability.

HPLC Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Gradient: 5% B to 95% B over 10 min.
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Note: Isothiazoles are less basic than thiazoles; peak tailing is generally less severe.

Medicinal Chemistry Applications (Bioisosterism)[3]
[4]
The 4-amino-5-methylisothiazole moiety is a valuable bioisostere in modern drug design,

particularly for optimizing Ligand Efficiency (LE).

Hinge Binding in Kinases
In kinase inhibitors, the isothiazole nitrogen (N2) can serve as a hydrogen bond acceptor, while

the C4-amino group acts as a hydrogen bond donor. This mimics the adenine binding mode but

with a distinct vector that can avoid steric clashes in the ATP pocket [3].

Microtubule Destabilization
Derivatives where the 4-amino group is acylated (e.g., with benzoyl chlorides) have shown

potent activity as microtubule destabilizing agents. The isothiazole ring restricts the

conformational flexibility of the side chain, locking the molecule in a bioactive conformation that

fits the colchicine binding site on tubulin [4].

Comparison with Bioisosteres
Scaffold

H-Bond
Acceptor

H-Bond Donor
Lipophilicity
(cLogP)

Metabolic
Stability

Isothiazole Weak (N2)
Strong (C4-NH

)
Moderate

High (Ring is

stable to

hydrolysis)

Thiazole Moderate (N3)
Strong (C2-NH

)
Moderate

Moderate (P450

oxidation at S)

Pyridine Strong (N1) Variable High High
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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